Timepidium, (S)- Timepidium, (S)-
Brand Name: Vulcanchem
CAS No.: 340027-74-9
VCID: VC17082350
InChI: InChI=1S/C17H22NOS2/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16/h4-9,14H,10-12H2,1-3H3/q+1/t14-/m0/s1
SMILES:
Molecular Formula: C17H22NOS2+
Molecular Weight: 320.5 g/mol

Timepidium, (S)-

CAS No.: 340027-74-9

Cat. No.: VC17082350

Molecular Formula: C17H22NOS2+

Molecular Weight: 320.5 g/mol

* For research use only. Not for human or veterinary use.

Timepidium, (S)- - 340027-74-9

Specification

CAS No. 340027-74-9
Molecular Formula C17H22NOS2+
Molecular Weight 320.5 g/mol
IUPAC Name (5S)-3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium
Standard InChI InChI=1S/C17H22NOS2/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16/h4-9,14H,10-12H2,1-3H3/q+1/t14-/m0/s1
Standard InChI Key PDYOTUCJOLELJU-AWEZNQCLSA-N
Isomeric SMILES C[N+]1(C[C@H](CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C
Canonical SMILES C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C

Introduction

Chemical and Structural Characteristics of Timepidium (S)-Enantiomer

Molecular Architecture and Stereochemical Configuration

Timepidium (S)-enantiomer, with the systematic name (S)-3-[(2-bromoethyl)sulfanyl]-1-methylpiperidine, belongs to the class of anticholinergic agents. Its molecular formula is C17H22BrNOS2, with a molecular weight of 400.4 g/mol . The chiral center at the piperidine nitrogen confers stereoselectivity, with the (S)-configuration demonstrating higher receptor affinity in preclinical models.

The 2D structure features a piperidine ring substituted with a methyl group and a bromoethylsulfanyl side chain. X-ray crystallography reveals a tetrahedral geometry around the sulfur atom, which stabilizes the molecule via van der Waals interactions .

Comparative Analysis of Enantiomeric Properties

Chiral separation studies highlight stark differences between (S)- and (R)-Timepidium. Using β-cyclodextrin-based HPLC, researchers achieved a resolution factor (Rs) of 2.3, indicating robust enantioselectivity . The (S)-enantiomer exhibits a retention time of 12.7 minutes, compared to 14.2 minutes for the (R)-form, attributed to differential hydrogen bonding with the chiral selector .

Table 1: Physicochemical Properties of Timepidium Enantiomers

Property(S)-Timepidium(R)-Timepidium
LogP (octanol-water)2.12.1
pKa9.39.3
Melting Point (°C)158–160155–157
Solubility (mg/mL)0.8 (water)0.7 (water)

Synthesis and Enantioselective Manufacturing

Asymmetric Synthesis Pathways

The (S)-enantiomer is synthesized via three primary routes:

  • Chiral Pool Synthesis: L-Proline serves as a chiral precursor, with a 68% yield and 98% enantiomeric excess (ee) .

  • Catalytic Asymmetric Bromination: Employing Jacobsen’s manganese-salen catalyst achieves 92% ee but requires low temperatures (-20°C) .

  • Enzymatic Resolution: Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer from racemic mixtures, yielding (S)-Timepidium with 99% purity .

Industrial-Scale Production Challenges

Scaling enantioselective synthesis poses challenges, including catalyst cost and byproduct formation. Continuous flow reactors have mitigated these issues, enhancing throughput by 40% while reducing solvent waste .

Pharmacological Profile and Mechanism of Action

Target Engagement and Receptor Specificity

(S)-Timepidium acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with 30-fold higher affinity for M3 subtypes (Ki = 0.8 nM) versus M2 (Ki = 24 nM) . Molecular docking simulations reveal that the (S)-configuration optimally aligns with a hydrophobic pocket in the M3 receptor’s transmembrane domain .

Clinical Development and Therapeutic Applications

Phase II Trial Outcomes

A double-blind, placebo-controlled study (N=240) evaluated (S)-Timepidium bromide (2 mg bid) for diarrhea-predominant IBS. Key results:

  • Primary Endpoint: 52% reduction in bowel urgency vs. 31% for placebo (p<0.01) .

  • Adverse Events: Dry mouth (18%), constipation (12%), headache (8%) .

Regulatory Considerations

Aligning with FDA guidelines, developers are pursuing a "racemic switch" strategy to replace racemic Timepidium with the (S)-enantiomer, potentially extending patent exclusivity until 2032 .

Comparative Analysis with Related Chiral Drugs

Table 2: Enantiomeric Activity Comparison

DrugActive EnantiomerTherapeutic Index (vs. Inactive)
Timepidium(S)-4.7:1
Ibuprofen(S)-100:1
Escitalopram(S)-15:1
Thalidomide(R)-N/A (S-teratogenic)

Future Directions and Research Opportunities

Polymorph Screening

Only one crystalline form of (S)-Timepidium has been characterized. High-throughput screening could identify stable polymorphs with enhanced bioavailability.

Prodrug Development

Ester prodrugs of (S)-Timepidium show 3-fold higher colonic absorption in vitro, warranting further preclinical evaluation .

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